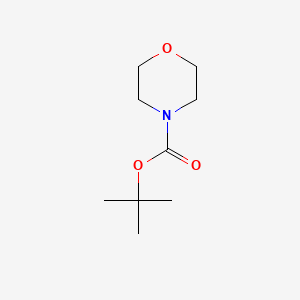

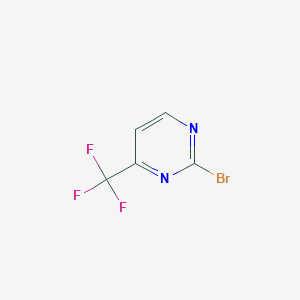

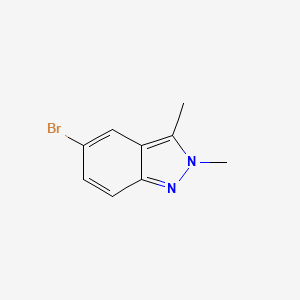

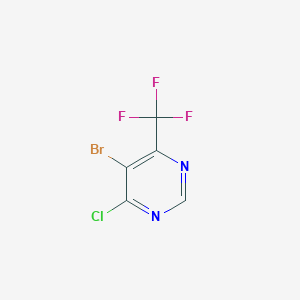

![molecular formula C21H19NO3 B1279523 4-[Bis(4-methoxyphenyl)amino]benzaldehyde CAS No. 89115-20-8](/img/structure/B1279523.png)

4-[Bis(4-methoxyphenyl)amino]benzaldehyde

概要

説明

4-[Bis(4-methoxyphenyl)amino]benzaldehyde is a useful research compound. Its molecular formula is C21H19NO3 and its molecular weight is 333.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Intervalence Charge Transfer

4-[Bis(4-methoxyphenyl)amino]benzaldehyde derivatives exhibit unique properties in intervalence charge-transfer (IVCT). For instance, a derivative, (E)-4,4'-Bis[bis(4-methoxyphenyl)amino]stilbene, shows narrow and asymmetric IVCT bands, indicating its classification as a class-III or class-II/III borderline mixed-valence species. This characteristic suggests potential applications in electronic materials and molecular electronics due to its specific electron transfer properties (Barlow et al., 2005).

Synthesis of Novel Compounds

The Hantzsch synthesis method, involving this compound, leads to the formation of novel compounds like 1-amino-2-methoxycarbonyl-3,5-bis(o-methoxy-phenyl)-4-oxa-cyclohexan-1-ene. This highlights its role in the creation of unique organic structures, potentially useful in various chemical industries or pharmaceutical research (Filipan-Litvić et al., 2007).

Corrosion Inhibition

Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, which share structural similarities with this compound, have been shown to be effective in inhibiting corrosion of mild steel in acidic environments. This suggests potential applications in materials science, especially in the development of corrosion inhibitors for industrial applications (Bentiss et al., 2009).

Photoluminescence

Derivatives of this compound, like 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, exhibit high photoluminescence. This property is critical for applications in optoelectronics and photonics, where materials with specific light-emitting properties are required (Lowe & Weder, 2002).

Antiviral Bioactivities

Some alpha-aminophosphonate derivatives synthesized from substituted benzaldehydes, including compounds related to this compound, exhibit moderate to good antiviral activity. This suggests potential applications in the development of new antiviral drugs or treatments (Xu et al., 2006).

Redox Properties

Compounds containing bis(4-methoxyphenyl)amino groups, structurally related to this compound, have interesting redox properties. This could be significant in the field of redox chemistry, particularly in the development of redox-active materials (Sasaki et al., 2002).

Macrocyclic Bis(Schiff Bases) Synthesis

The synthesis of new benzo-fused macrocyclic and heteromacrocyclic bis(Schiff bases) involving this compound derivatives offers potential applications in the field of organic synthesis and material science, especially in creating cyclic compounds with specific properties (Ahmed et al., 2021).

Electrically Conductive Polymers

Bis-aldehyde monomers derived from this compound and related compounds are used in synthesizing electrically conductive polymers. These polymers have applications in the electronics industry, particularly in creating conductive materials (Hafeez et al., 2019).

Safety and Hazards

The safety data sheet for 4-[Bis(4-methoxyphenyl)amino]benzaldehyde suggests that it should be handled with care. Protective equipment should be worn when handling the substance. In case of skin or eye contact, the affected area should be rinsed with water. If ingested or inhaled, medical attention should be sought .

特性

IUPAC Name |

4-(4-methoxy-N-(4-methoxyphenyl)anilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c1-24-20-11-7-18(8-12-20)22(17-5-3-16(15-23)4-6-17)19-9-13-21(25-2)14-10-19/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRXZOLNEVJBDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460342 | |

| Record name | 4-(bis(4-methoxyphenyl)amino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89115-20-8 | |

| Record name | 4-(bis(4-methoxyphenyl)amino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde in materials science?

A1: this compound serves as a crucial building block in synthesizing porphyrin-based materials for perovskite solar cells (PSCs) [, ]. It acts as a precursor to porphyrins with specific electronic properties desirable for efficient hole transport within the solar cell structure.

Q2: How is this compound utilized in the synthesis of porphyrin-based hole-transporting materials, and what are the advantages of these materials in PSCs?

A2: This compound undergoes a direct condensation reaction with pyrrole to form 5,10,15,20-tetrakis{4-[N,N-di(4-methoxylphenyl)amino-phenyl]}-porphyrin []. This porphyrin, when complexed with metals like zinc (Zn) or copper (Cu), exhibits excellent thermal and electrochemical stability, making it suitable for long-term PSC operation []. These metalloporphyrins demonstrate high hole mobility, efficiently transferring positive charges generated upon light absorption within the PSC []. Importantly, they possess favorable energy levels that align well with those of perovskite materials, facilitating efficient hole extraction and contributing to high power conversion efficiencies (PCEs) [].

Q3: What research findings highlight the performance of PSCs utilizing materials derived from this compound?

A3: Research has shown that incorporating the zinc complex of the porphyrin derived from this compound as the hole-transporting material in PSCs results in a remarkable PCE of 17.78% []. This efficiency is comparable to that achieved with Spiro-OMeTAD, a leading hole-transporting material in PSC technology, which achieved a PCE of 18.59% under similar conditions []. Notably, PSCs employing the zinc-porphyrin complex demonstrated enhanced stability compared to those using Spiro-OMeTAD []. These findings underscore the potential of this compound-derived materials in advancing the development of efficient and stable PSCs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。